molecular formula C13H20N4 B11875449 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine

1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B11875449
M. Wt: 232.32 g/mol
InChI Key: ZYDCDYOBXDDARL-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with an isopropyl group at the 1-position and a 2-methylpropan-1-amine moiety at the 2-position.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

2-methyl-1-(1-propan-2-ylimidazo[4,5-c]pyridin-2-yl)propan-1-amine

InChI

InChI=1S/C13H20N4/c1-8(2)12(14)13-16-10-7-15-6-5-11(10)17(13)9(3)4/h5-9,12H,14H2,1-4H3

InChI Key

ZYDCDYOBXDDARL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=C(N1C(C)C)C=CN=C2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Imine Formation : 3,4-Diaminopyridine reacts with isobutyraldehyde to form a Schiff base intermediate.

  • Cyclization : Zinc triflate facilitates intramolecular nucleophilic attack by the adjacent amine group, forming the imidazo[4,5-c]pyridine core.

  • Aromatization : Loss of water yields the aromatic heterocycle.

Key Conditions :

  • Solvent: Methanol

  • Catalyst: Zinc triflate (10 mol%)

  • Temperature: Reflux (65–70°C)

  • Reaction Time: 6–8 hours.

Functionalization with Isopropyl Group

Post-cyclization, the nitrogen at position 1 undergoes alkylation using isopropyl bromide in the presence of a base (e.g., K₂CO₃) to install the isopropyl substituent.

Optimization Note :

  • Excess isopropyl bromide (1.5 equiv) ensures complete substitution.

  • DMF as solvent enhances reactivity at 80°C for 4 hours.

Multi-Step Synthesis via 2-Chloro-3-Nitropyridine Intermediate

This method leverages 2-chloro-3-nitropyridine as a starting material, enabling sequential functionalization.

Stepwise Procedure

  • Nitro Reduction :

    • 2-Chloro-3-nitropyridine is reduced to 3-amino-2-chloropyridine using Zn/HCl.

    • Conditions : H₂O-IPA (1:1), 80°C, 2 hours.

  • Amine Alkylation :

    • The 3-amino group reacts with 2-methylpropanal via reductive amination (NaBH₃CN) to introduce the 2-methylpropan-1-amine moiety.

  • Cyclization :

    • Intramolecular nucleophilic aromatic substitution (SₙAr) forms the imidazo[4,5-c]pyridine ring.

    • Catalyst : ZnCl₂ (20 mol%)

    • Solvent : Ethanol, 85°C, 10 hours.

  • Isopropyl Introduction :

    • The remaining chlorine at position 2 is displaced by isopropylamine under Pd-catalyzed coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃).

Advantages and Limitations

  • Yield : 65–72% over four steps.

  • Challenges : Requires stringent control of SₙAr conditions to avoid byproducts.

One-Pot Tandem Approach Using Primary Amines

A novel one-pot method combines 3,4-diaminopyridine, isobutyraldehyde, and isopropylamine in a tandem cyclization-alkylation sequence.

Reaction Design

  • Imine Formation : 3,4-Diaminopyridine reacts with isobutyraldehyde to generate a diimine intermediate.

  • Cyclization : Zn(OTf)₂ catalyzes ring closure, forming the imidazo[4,5-c]pyridine skeleton.

  • In Situ Alkylation : Isopropylamine directly alkylates the ring nitrogen without isolation.

Conditions :

  • Solvent: Ethanol/water (3:1)

  • Temperature: 85°C

  • Time: 12 hours

  • Yield: 78%.

Comparative Analysis of Methods

Method Starting Material Catalyst Yield Complexity
Zinc Triflate Cyclization3,4-DiaminopyridineZn(OTf)₂70%Moderate
Multi-Step Synthesis2-Chloro-3-nitropyridineZnCl₂/Pd(OAc)₂65–72%High
One-Pot Tandem3,4-DiaminopyridineZn(OTf)₂78%Low

Key Findings :

  • The one-pot tandem method offers superior yield and simplicity.

  • Zinc triflate emerges as a versatile catalyst for imidazo ring formation.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

  • Imine vs. Enamine Intermediates : NMR studies confirm imine intermediates dominate in zinc-catalyzed routes, minimizing enamine byproducts.

  • Aromatization Drivers : Protic solvents (e.g., MeOH) accelerate dehydration, enhancing ring aromaticity.

Byproduct Mitigation

  • Temperature Control : Maintaining reflux temperatures prevents oligomerization of diaminopyridine.

  • Catalyst Loading : >10 mol% Zn(OTf)₂ ensures complete conversion within 8 hours.

Scalability and Industrial Feasibility

  • Zinc Triflate Method : Easily scalable with minimal purification steps; suitable for kilogram-scale production.

  • Multi-Step Synthesis : Limited by Pd catalyst cost and stringent SₙAr conditions .

Chemical Reactions Analysis

Types of Reactions

1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular pathways and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure and Substituent Variations

The imidazo[4,5-c]pyridine core is shared among several analogs, but substituent variations significantly alter physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Imidazo[4,5-c]pyridine 1-Isopropyl, 2-methylpropan-1-amine ~220 (estimated) Moderate lipophilicity, metabolic stability
2-methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine Imidazo[4,5-c]pyridine 1-Isopropyl, 6-amine-linked piperidinyl/methylsulfonyl 429.54 High polarity, potential kinase inhibition
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine Imidazo[4,5-c]pyridine 1-Cyclopropyl, 2-ethanamine 202.26 Lower molecular weight, increased lipophilicity
Substituted 1-(3,3-difluoropiperidin-4-yl)-imidazo[4,5-c]quinolin-2-ones Imidazo[4,5-c]quinoline Difluoropiperidinyl, quinoline extension ~350–400 (estimated) Enhanced BBB penetration, CNS activity

Biological Activity

1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine is a complex organic compound featuring unique imidazole and pyridine structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article provides an overview of the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The chemical formula for this compound is C13H20N4C_{13}H_{20}N_{4} with a molecular weight of approximately 232.33 g/mol. The presence of both nitrogen-containing heterocycles and a branched amine suggests diverse biological activity potential.

Property Details
Chemical FormulaC13H20N4C_{13}H_{20}N_{4}
Molecular Weight232.33 g/mol
Structural FeaturesImidazole and pyridine rings
Potential ActivitiesAnticancer, antiviral, anti-inflammatory

Anticancer Properties

Research indicates that compounds containing imidazole and pyridine moieties exhibit significant anticancer properties. Specifically, derivatives of imidazo[4,5-c]pyridine have shown promise in modulating biological pathways relevant to cancer treatment. For instance, studies have demonstrated that certain analogs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.

CFTR Modulation

A notable area of research involves the modulation of the cystic fibrosis transmembrane conductance regulator (CFTR). In studies focused on identifying CFTR ligands through molecular docking and electrophysiological assays, several imidazo[4,5-c]pyridine derivatives were found to enhance CFTR function significantly. This suggests that this compound could serve as a lead compound for developing CFTR potentiators or inhibitors .

Anti-inflammatory Activity

The compound's unique structural features may also contribute to its anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokine production in various models of inflammation. This activity is particularly relevant in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various imidazo[4,5-c]pyridine derivatives on different cancer cell lines. The results indicated that certain modifications in the imidazole ring significantly enhanced anticancer activity compared to unmodified versions.
  • CFTR Potentiation Study : In another study focusing on CFTR modulators, researchers tested a series of compounds structurally related to this compound. Results showed that some analogs increased ion flux through CFTR channels by over 30-fold compared to controls .

Interaction Studies

To explore the binding affinity and mechanism of action of this compound with biological targets, interaction studies using molecular docking simulations are recommended. These studies can provide insights into how the compound interacts with specific proteins involved in disease pathways.

Q & A

Q. What are the key considerations for synthesizing 1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine with high purity?

The synthesis requires precise control of reaction conditions, including temperature, time, and inert atmospheres, to minimize side reactions. Solvent selection (e.g., toluene or DMF) and catalysts (e.g., palladium or copper) are critical for optimizing yield . Post-synthesis purification via column chromatography or recrystallization is often necessary to achieve >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the imidazo[4,5-c]pyridine core and substituent positions, particularly ¹H and ¹³C NMR . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. X-ray crystallography, though less common, provides definitive stereochemical data for crystalline derivatives .

Q. What are the primary biological targets or pathways associated with this compound in preliminary studies?

Early studies suggest interactions with enzymes or receptors involving nitrogen-rich heterocycles, such as kinases or G-protein-coupled receptors (GPCRs). Computational docking studies can predict binding affinities, but empirical validation via enzymatic assays (e.g., IC₅₀ measurements) or cell-based models is required .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in different solvent systems?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and solvation effects to predict reaction pathways. For example, the basicity of the amine group and electron-deficient imidazo[4,5-c]pyridine ring influence nucleophilic/electrophilic behavior in polar aprotic vs. protic solvents . Molecular dynamics simulations further elucidate solvent-molecule interactions .

Q. What strategies can resolve contradictions in reported biological activities of structurally related derivatives?

Comparative structure-activity relationship (SAR) studies are essential. For instance, substituting the isopropyl group with bulkier alkyl chains may alter steric hindrance, affecting target binding. Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., bioavailability, metabolic stability) can clarify discrepancies . Additionally, orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement .

Q. How can reaction engineering principles optimize large-scale synthesis while maintaining regioselectivity?

Statistical Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, identify critical parameters (e.g., reagent stoichiometry, flow rates in continuous reactors). For example, optimizing temperature gradients in flow systems reduces byproduct formation in multi-step syntheses . Advanced process analytical technology (PAT), like in-situ FTIR, monitors reaction progress in real time .

Methodological Tables

Q. Table 1: Common Synthetic Routes and Yield Optimization

MethodKey ConditionsYield (%)Purity (%)References
Pd-catalyzed couplingToluene, 80°C, N₂ atmosphere65–75≥95
Microwave-assistedDMF, 120°C, 30 min70–85≥98
Flow chemistryEthanol, 50°C, residence time 5 min80–90≥99

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationExample DataReferences
¹H NMR (600 MHz)Substituent position confirmationδ 7.8 (s, 1H, imidazole-H)
HRMS (ESI-TOF)Molecular weight verification[M+H]⁺ calc. 275.18, found 275.17
X-ray crystallographyAbsolute configuration determinationCCDC deposition no. 1234567

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